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Compound of Interest

Compound Name: Chroman-5-carboxylic acid

Cat. No.: B2592938 Get Quote

The chroman ring system is a privileged heterocyclic motif, forming the core of a vast array of

natural products and pharmacologically active molecules, most notably tocopherols (Vitamin

E).[1] The unique structural and electronic properties of this scaffold make it a cornerstone in

medicinal chemistry and drug development. Chroman-5-carboxylic acid, a specific derivative,

presents a fascinating analytical challenge, combining the features of the bicyclic chroman

system with the influential carboxylic acid functionality. Its structural elucidation requires a

multi-faceted analytical approach, where each technique provides a unique piece of the puzzle.

This technical guide, intended for researchers and drug development professionals, provides a

comprehensive, field-proven workflow for the unambiguous structure determination of

chroman-5-carboxylic acid. Moving beyond a simple recitation of methods, this document

emphasizes the underlying scientific rationale for experimental choices, ensuring a self-

validating and robust analytical cascade.

The Analytical Imperative: A Multi-Technique
Approach
Confirming the identity and structure of a synthesized or isolated compound is the bedrock of

chemical research. A single analytical technique is rarely sufficient. Instead, a synergistic

application of multiple spectroscopic and spectrometric methods is employed to build an

unassailable case for the proposed structure. This guide outlines a logical and efficient

workflow, beginning with fundamental characterization and culminating in definitive structural

assignment.
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Figure 1: High-level workflow for structure elucidation.
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Part 1: Foundational Analysis - Molecular Mass and
Functional Groups
Mass Spectrometry: Defining the Molecular Formula
The first critical step is to determine the compound's exact molecular weight and, by extension,

its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique

for this purpose.

Causality Behind the Choice: For a molecule containing a carboxylic acid, Electrospray

Ionization (ESI) is an ideal soft ionization technique. The acidic proton is readily lost, making

the molecule easy to ionize in negative mode to form an abundant [M-H]⁻ ion.[2] This provides

a clear and accurate measurement of the molecular mass.

Expected Data for Chroman-5-Carboxylic Acid (C₁₀H₁₀O₃):

Calculated Exact Mass: 178.06299 g/mol

Expected HRMS (ESI-) Result: An m/z value corresponding to [C₁₀H₉O₃]⁻, e.g., 177.0557.

Experimental Protocol: High-Resolution LC-MS (ESI-)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Set the ESI source to negative ion mode.

Analysis: Inject the sample. The resulting mass spectrum should prominently feature the [M-

H]⁻ ion.

Formula Determination: Use the instrument's software to calculate the most probable

elemental composition based on the measured accurate mass. The result should

unambiguously confirm the molecular formula C₁₀H₁₀O₃.
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Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide initial

structural clues. By selecting the [M-H]⁻ parent ion and subjecting it to collision-induced

dissociation (CID), characteristic fragments can be observed. A primary expected fragmentation

is the loss of CO₂ (44 Da), a hallmark of carboxylic acids.

Parent Ion
[M-H]⁻

m/z = 177.05

Fragment Ion
[M-H-CO₂]⁻

m/z = 133.06

- CO₂ (44 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in MS/MS.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and powerful method for identifying the functional groups present in

a molecule.[3] For chroman-5-carboxylic acid, the IR spectrum provides clear, confirmatory

evidence for the carboxylic acid moiety.

Causality Behind the Data: The vibrational frequencies of chemical bonds are highly

characteristic. The carboxylic acid functional group produces two unmistakable signals: a very

broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[4]

Functional Group Bond
Expected
Wavenumber
(cm⁻¹)

Appearance

Carboxylic Acid O-H stretch 2500 - 3300 Very broad, strong

Carboxylic Acid C=O stretch 1680 - 1720 Sharp, very strong

Aromatic Ring C=C stretch 1500 - 1600 Medium to strong

Ether C-O stretch 1200 - 1300 Strong

Alkane/Aromatic C-H stretch 2850 - 3100 Medium to strong

Table 1: Key IR absorption bands for chroman-5-carboxylic acid.
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Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

over a range of 4000-400 cm⁻¹.

Analysis: Identify the key absorption bands and correlate them with the functional groups

listed in Table 1. The presence of the extremely broad O-H and strong C=O bands is

definitive confirmation of the carboxylic acid group.

Part 2: The Core Framework - Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of an organic molecule.[5][6] A combination of 1D (¹H, ¹³C) and 2D experiments is

required to assemble the complete structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for

the observation of the acidic proton.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

2D Spectra Acquisition: Acquire key 2D correlation spectra, including COSY, HSQC, and

HMBC.

¹H NMR: Proton Environments and Neighbors
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic

surroundings (chemical shift), their integration (number of protons), and their neighboring

protons (splitting pattern).
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Proton(s)
Expected δ
(ppm)

Multiplicity Integration Rationale

COOH 12.0 - 13.0 broad singlet 1H

Highly

deshielded acidic

proton.[4]

H-6 7.0 - 7.2 doublet 1H

Aromatic, ortho

to electron-

donating ether

oxygen.

H-7 7.4 - 7.6 triplet 1H

Aromatic,

deshielded by

adjacent

carboxyl group.

H-8 7.8 - 8.0 doublet 1H

Aromatic, ortho

to electron-

withdrawing

carboxyl group.

H-2 4.2 - 4.4 triplet 2H

Aliphatic,

adjacent to ether

oxygen (O-CH₂).

H-4 2.8 - 3.0 triplet 2H

Aliphatic,

benzylic and

adjacent to C-5.

H-3 2.0 - 2.2 multiplet 2H

Aliphatic,

coupled to both

H-2 and H-4.

Table 2: Predicted ¹H NMR spectral data for chroman-5-carboxylic acid (in DMSO-d₆).

¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
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Carbon(s) Expected δ (ppm) Rationale

COOH 165 - 175
Carboxylic acid carbonyl

carbon.[4]

C-8a 155 - 160
Aromatic carbon attached to

ether oxygen.

C-7 130 - 135 Aromatic CH carbon.

C-5 128 - 132
Aromatic carbon bearing the

carboxyl group.

C-8 120 - 125 Aromatic CH carbon.

C-4a 118 - 122
Aromatic carbon at the ring

junction.

C-6 115 - 120 Aromatic CH carbon.

C-2 65 - 70 Aliphatic O-CH₂ carbon.

C-4 25 - 30 Aliphatic benzylic CH₂ carbon.

C-3 20 - 25 Aliphatic CH₂ carbon.

Table 3: Predicted ¹³C NMR spectral data for chroman-5-carboxylic acid.

2D NMR: Assembling the Pieces
While 1D NMR provides the parts list, 2D NMR shows how they connect.

COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected

correlations: H-6 ↔ H-7 ↔ H-8, and H-2 ↔ H-3 ↔ H-4. This establishes the connectivity

within the aromatic and aliphatic spin systems independently.

HSQC (Heteronuclear Single Quantum Coherence): Links each proton to its directly

attached carbon, confirming the assignments made in Tables 2 and 3.

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for

connecting the isolated fragments. It shows correlations between protons and carbons that
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are 2 or 3 bonds away.

Key HMBC Correlations

H-4
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Figure 3: Key HMBC correlations confirming the chroman-5-carboxylic acid structure. (Note:
A base image of the structure is required for this DOT script to render correctly). The arrows

indicate crucial 2- and 3-bond correlations from protons (H) to carbons (C) that piece the
molecular puzzle together. For instance, the correlation from the H-4 protons to the carboxylic

acid carbon (COOH) definitively places the acid at the C-5 position.

Part 3: The Gold Standard - Single-Crystal X-ray
Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the structure,

single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7][8] It provides a

precise 3D map of the atoms in space, confirming not only the connectivity but also the bond

lengths, bond angles, and solid-state conformation.

Causality Behind the Method: When X-rays are passed through a well-ordered crystal, they are

diffracted in a specific pattern that is mathematically related to the arrangement of atoms within

the crystal lattice. By analyzing this diffraction pattern, a complete 3D structure of the molecule

can be reconstructed.[9]

Experimental Protocol: X-ray Crystallography

Crystallization: This is often the most challenging step. The goal is to grow a single, high-

quality crystal of the compound, typically through slow evaporation of a solvent, vapor
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diffusion, or cooling.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and

the diffraction data are collected.

Structure Solution and Refinement: Sophisticated software is used to solve the phase

problem and generate an initial electron density map. This map is then refined to produce the

final, highly accurate molecular structure.

The output from a successful X-ray crystallographic analysis is a definitive 3D model that

serves as the final, irrefutable confirmation of the structure elucidated by the spectroscopic

methods.

Conclusion
The structure elucidation of chroman-5-carboxylic acid is a systematic process that relies on

the logical integration of data from multiple, complementary analytical techniques. Mass

spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence

of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the

atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate,

unambiguous confirmation. By following this self-validating workflow, researchers can

confidently and rigorously determine the structure of this and other complex organic molecules,

a critical step in the advancement of chemical and pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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